1,2,8-Trihydroxyanthraquinone
Description
An Overview of the Anthraquinone (B42736) Class of Natural Products
Anthraquinones are a class of organic compounds based on the anthracene skeleton, featuring a central quinone ring. wikipedia.org This fundamental structure gives rise to a vast array of derivatives, many of which are hydroxylated to form hydroxyanthraquinones. These compounds are abundant in nature, found in various plants, fungi, lichens, and even insects. nih.gov Their presence in the natural world is not merely incidental; they play significant roles in the producing organisms and have been harnessed by humanity for millennia.
Historically, the most prominent application of anthraquinones has been as dyes. nih.gov The brilliant and stable colors of many hydroxyanthraquinones made them highly prized pigments for textiles and art. Beyond their chromatic properties, these compounds exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, which has made them a focal point in medicinal chemistry and drug discovery. researchgate.netrsc.org
The biological and chemical properties of hydroxyanthraquinones are intimately linked to the number and position of their hydroxyl groups. This structural variation influences their color, solubility, and, most importantly, their interaction with biological targets. The specific arrangement of these hydroxyl groups on the anthraquinone core dictates the molecule's electronic properties and its ability to form hydrogen bonds, which are crucial for its biological function.
A Rich History: The Pioneering Research on Specific Hydroxyanthraquinone Isomers
The scientific journey into the world of hydroxyanthraquinones began in earnest in the 19th century, with the study of naturally derived dyes. The roots of the madder plant (Rubia tinctorum) were a particularly rich source of these compounds and yielded two of the most historically significant isomers: alizarin (B75676) (1,2-dihydroxyanthraquinone) and purpurin (1,2,4-trihydroxyanthraquinone).
In 1826, French chemists Pierre-Jean Robiquet and Jean-Jacques Colin were the first to isolate alizarin from madder root. However, it was the first chemical synthesis of alizarin from anthracene by German chemists Carl Gräbe and Carl Liebermann in 1868 that marked a pivotal moment in the history of organic chemistry. This achievement not only provided a synthetic route to a valuable natural dye, effectively collapsing the madder trade, but it also laid the groundwork for the burgeoning synthetic dye industry.
Following this landmark synthesis, the focus turned to understanding the structures of these complex molecules. The conversion of alizarin to purpurin had been achieved earlier, and with the structure of alizarin elucidated, the chemical makeup of purpurin soon followed. These early investigations into alizarin and purpurin were instrumental in establishing the fundamental principles of anthraquinone chemistry and sparked a wave of research into other isomers. This era of discovery was characterized by meticulous extraction from natural sources, painstaking structural elucidation, and groundbreaking synthetic efforts that transformed the chemical industry.
The Uncharted Territory: Current Research Landscape and Academic Interest in 1,2,8-Trihydroxyanthraquinone
In stark contrast to the well-trodden research paths of its isomers like alizarin, purpurin, and the medicinally significant emodin (B1671224) (1,3,8-trihydroxy-6-methylanthraquinone), this compound exists in a state of relative scientific neglect. A comprehensive survey of the current academic landscape reveals a conspicuous absence of dedicated studies on this particular molecule.
While its basic chemical properties are documented, as shown in the table below, in-depth investigations into its synthesis, natural occurrence, and potential biological activities are notably scarce.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C14H8O5 | nih.gov |
| Molecular Weight | 256.21 g/mol | nih.gov |
| IUPAC Name | 1,2,8-trihydroxyanthracene-9,10-dione | nih.gov |
| CAS Number | 51030-24-1 | nih.gov |
The limited mentions of this compound in the scientific literature are often peripheral, appearing in broader discussions of anthraquinone chemistry or as a theoretical possibility in synthetic pathways. For instance, early 20th-century work on the decarboxylation of emodic acid (4,5,7-trihydroxyanthraquinone-2-carboxylic acid) primarily focused on the formation of 1,3,8-trihydroxyanthraquinone, with the 1,2,8-isomer being a less prominent consideration.
This dearth of research can be attributed to several factors. The natural abundance of a compound often dictates the initial scientific interest, and it is possible that this compound is not produced in significant quantities by any known natural source. Furthermore, the specific biological activities that have propelled isomers like emodin into the forefront of medicinal research may be absent or less pronounced in the 1,2,8-configuration.
The current state of knowledge, or lack thereof, regarding this compound underscores a fascinating aspect of scientific inquiry: the pathways of research are often guided by a combination of historical precedent, natural availability, and the promise of practical application. The story of this obscure isomer is a testament to the vast, unexplored territories that still exist within the well-established families of natural products, holding the potential for future discovery.
Structure
2D Structure
3D Structure
Properties
CAS No. |
51030-24-1 |
|---|---|
Molecular Formula |
C14H8O5 |
Molecular Weight |
256.21 g/mol |
IUPAC Name |
1,2,8-trihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O5/c15-8-3-1-2-6-10(8)14(19)11-7(12(6)17)4-5-9(16)13(11)18/h1-5,15-16,18H |
InChI Key |
BLUGLAWBGJZTRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3O)O |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Identification of Plant-Derived Sources of 1,2,8-Trihydroxyanthraquinone and Related Anthraquinones
While specific plant sources for this compound are not extensively documented, the anthraquinone (B42736) scaffold is widespread in the plant kingdom. Related compounds are found in various plant families, where they contribute to pigmentation and play a role in the plant's defense mechanisms.
A number of plants containing trihydroxyanthraquinone derivatives have been used in traditional medicine for centuries. For instance, emodin (B1671224) (1,3,8-trihydroxy-6-methylanthraquinone), a structurally related compound, is a known active component in plants used in Traditional Chinese Medicine, such as those from the Rheum and Polygonum genera. wikipedia.orgnih.gov The roots of Senna reticulata, a plant used in South American folk medicine for liver problems and rheumatism, contain 1,3,8-Trihydroxyanthraquinone. wikipedia.org These plants and their extracts have been traditionally valued for a range of properties. wikipedia.orgnih.gov
Table 1: Ethnobotanical Significance of Plants Containing Trihydroxyanthraquinone Analogs
| Plant Species | Common Name | Traditional Use | Active Anthraquinone Analogues |
| Rheum palmatum | Chinese Rhubarb | Laxative, anti-inflammatory | Emodin, Physcion (B1677767), Chrysophanol (B1684469) |
| Polygonum multiflorum | Tuber fleeceflower | Tonic, anti-aging | Emodin |
| Senna alata | Winged Senna | Treatment of skin diseases | Emodin |
| Senna reticulata | Mangerioba Grande | Treatment of liver problems and rheumatism | 1,3,8-Trihydroxyanthraquinone, Emodin |
This table presents examples of plants containing trihydroxyanthraquinone analogues and their traditional uses. Specific ethnobotanical uses for plants containing this compound are not well-documented.
The isolation of anthraquinones from plant materials involves various extraction techniques aimed at efficiently separating these compounds from the complex plant matrix. The choice of solvent and method is crucial for maximizing the yield and purity of the target compounds.
Commonly, solvents such as ethanol (B145695), methanol (B129727), ethyl acetate (B1210297), and chloroform (B151607) are employed for the extraction of anthraquinones. nih.govdepaul.edu An orthogonal experiment to optimize the extraction of total anthraquinones from Radix et Rhizoma Rhei (rhubarb root and rhizome) identified 70% ethanol as an effective solvent. nih.gov The study concluded that a two-step extraction process using an 8-fold and then a 5-fold volume of solvent for 60 minutes each was optimal. nih.gov
More advanced extraction methods offer improvements in efficiency and selectivity, and are greener alternatives to conventional methods. These include:
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, leading to faster extraction times and often higher yields.
Ultrasonic-Assisted Extraction (UAE): UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. nih.gov The collapse of these bubbles near the plant material disrupts the cell walls, enhancing the release of phytochemicals. nih.gov
Supercritical Fluid Extraction (SFE): This method utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. By manipulating temperature and pressure, the solvent properties can be tuned to selectively extract specific compounds.
A novel and solvent-free method for the extraction of anthraquinones is sublimation, which has been shown to be effective.
Discovery and Characterization of Microbial Production Systems for Anthraquinones
Microorganisms, particularly fungi and bacteria, are prolific producers of a diverse array of secondary metabolites, including anthraquinones. nih.govscinapse.io The biosynthesis of these compounds in microbes typically follows the polyketide pathway.
While there is no specific documentation of fungal species producing this compound, many fungi are known to synthesize a variety of other anthraquinones. For instance, emodin is produced by several fungal species, including those from the genera Aspergillus, Pyrenochaeta, and Pestalotiopsis. wikipedia.org The mycelium of a strain of Penicillium cyclopium has been found to contain emodic acid (4,5,7-trihydroxyanthraquinone-2-carboxylic acid), a precursor that can be decarboxylated to form 1,3,8-trihydroxyanthraquinone. rsc.org
Table 2: Examples of Fungi Producing Anthraquinone Analogs
| Fungal Genus | Produced Anthraquinone Analogues |
| Aspergillus | Emodin |
| Penicillium | Emodic Acid |
| Pyrenochaeta | Emodin |
| Pestalotiopsis | Emodin |
This table provides examples of fungal genera known to produce anthraquinone analogues. The production of this compound by fungi has not been specifically reported.
Certain bacterial strains are also capable of producing anthraquinones. The actinomycete Amycolatopsis thermoflava has been shown to produce 1-O-methyl chrysophanol. nih.gov While specific bacterial production of this compound has not been identified, the metabolic diversity of bacteria suggests they are a potential, yet underexplored, source for a wide range of anthraquinone structures.
Strategies for the Phytochemical Isolation and Initial Enrichment of this compound
Following extraction, the crude extract contains a complex mixture of compounds from which the target anthraquinone must be isolated and purified. Chromatographic techniques are central to this process. nih.gov
The general workflow for isolation and enrichment typically involves:
Initial Fractionation: The crude extract may be subjected to liquid-liquid partitioning with immiscible solvents of varying polarity to achieve a preliminary separation of compounds based on their solubility.
Column Chromatography (CC): This is a fundamental technique for separating the components of a mixture. nih.gov The extract is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel, alumina), and a mobile phase (a solvent or mixture of solvents) is passed through the column. nih.gov Compounds separate based on their differential affinities for the stationary and mobile phases.
Thin-Layer Chromatography (TLC): TLC is often used to monitor the separation achieved by column chromatography and to identify fractions containing the desired compound. nih.gov
High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is a powerful technique that offers high resolution and sensitivity. nih.gov It operates on the same principles as column chromatography but uses high pressure to force the mobile phase through a column with smaller particles, resulting in a much more efficient separation.
The isolation of emodin from the leaves of Cassia nigricans, for example, was achieved using these chromatographic methods. The structure of the isolated compound was then confirmed using spectroscopic techniques.
The identification and structural elucidation of the purified compound are typically carried out using a combination of spectroscopic methods, including:
Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR)
Mass Spectrometry (MS)
Biosynthetic Pathways and Enzymology
Elucidation of Polyketide Pathway Intermediates in Anthraquinone (B42736) Biosynthesis
The journey to 1,2,8-trihydroxyanthraquinone begins with the assembly of a polyketide chain from simple acetate (B1210297) units. In fungi, this process is primarily governed by the polyketide pathway, where one molecule of acetyl-CoA serves as a starter unit and is sequentially condensed with seven molecules of malonyl-CoA. rsc.org This series of reactions, catalyzed by a large multi-domain enzyme known as a non-reducing polyketide synthase (nr-PKS), results in a linear octaketide intermediate. nih.gov
A key intermediate in the biosynthesis of many fungal anthraquinones is the naphthopyrone YWA1. encyclopedia.pub This heptaketide-derived molecule is a crucial branch point in several biosynthetic pathways. The formation of the anthraquinone scaffold from YWA1 involves a series of enzymatic modifications. One of the well-studied pathways that sheds light on this process is the biosynthesis of the orange pigment rubrofusarin. In this pathway, YWA1 is converted to nor-rubrofusarin through the action of a dehydratase enzyme. encyclopedia.pub Given the structural similarity, it is highly probable that a similar pathway is involved in the formation of the core structure of this compound.
Another important intermediate in the biosynthesis of related anthraquinones like chrysophanol (B1684469) is atrochrysone, which is formed through three aldol-type condensations and dehydration of the linear octaketide intermediate. nih.gov Subsequent oxidation of the central ring of emodin (B1671224) anthrone, a downstream product of atrochrysone, yields emodin. nih.gov The deoxygenation of emodin can then lead to chrysophanol. nih.gov These established transformations in the biosynthesis of other fungal anthraquinones provide a strong framework for understanding the formation of this compound.
Investigation of Shikimate Pathway Contributions to Anthraquinone Scaffolds
While the polyketide pathway is the dominant route for anthraquinone biosynthesis in fungi, the shikimate pathway plays a crucial role in the formation of these compounds in plants and some microorganisms. nih.govwikipedia.orgnih.govnih.govrsc.org The shikimate pathway starts with the condensation of phosphoenolpyruvate (B93156) and erythrose-4-phosphate to eventually produce chorismate, a key precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan. wikipedia.orgnih.govnih.govrsc.org In plants, chorismate is a building block for the A and B rings of the anthraquinone nucleus. nih.gov
However, for fungal anthraquinones like this compound, the contribution of the shikimate pathway is considered minimal to non-existent. nih.gov Fungi predominantly rely on the acetate-malonate (polyketide) pathway for the de novo synthesis of the entire anthraquinone scaffold. nih.gov This fundamental difference in the biosynthetic origin of anthraquinones between fungi and plants is a significant aspect of metabolic diversity in nature.
Identification and Characterization of Key Biosynthetic Enzymes
The biosynthesis of this compound is a multi-step process, each step being catalyzed by a specific enzyme. The key players in this intricate molecular assembly line are:
Non-Reducing Polyketide Synthase (nr-PKS): This large, multi-domain enzyme is the master architect of the polyketide backbone. researchgate.netacs.org Fungal nr-PKSs are type I PKSs, meaning all the catalytic domains are part of a single large polypeptide chain. acs.orgnih.gov These enzymes iteratively condense acetyl-CoA and malonyl-CoA units to form the linear octaketide chain. nih.gov The PKS contains a crucial "product template" (PT) domain that controls the initial regioselective cyclization of the highly reactive polyketide chain. researchgate.netnih.govpnas.org
Dehydratases: Following the formation of the initial cyclized intermediates, dehydratase enzymes play a critical role in the subsequent aromatization of the rings. For instance, in the biosynthesis of rubrofusarin, the dehydratase AurZ catalyzes the conversion of the heptaketide intermediate YWA1 to nor-rubrofusarin. encyclopedia.pub A similar dehydratase is likely involved in the pathway to this compound.
Oxygenases: The specific hydroxylation pattern of this compound is achieved by the action of oxygenase enzymes, typically monooxygenases. These enzymes introduce hydroxyl groups at specific positions on the anthraquinone scaffold. For example, the conversion of the anthraquinone questin (B161788) to desmethylsulochrin in Aspergillus terreus is catalyzed by a questin oxygenase, which requires NADPH and molecular oxygen. nih.gov It is highly probable that one or more specific monooxygenases are responsible for the hydroxylation at the C-1, C-2, and C-8 positions to yield the final product. The gene clusters responsible for anthraquinone biosynthesis often contain genes encoding for such tailoring enzymes. nih.gov
Thioesterases (TE): In some fungal PKSs, a C-terminal thioesterase (TE) or a metallo-β-lactamase-type thioesterase (MβL-TE) domain is responsible for the release of the polyketide product from the PKS enzyme, often coupled with a final cyclization step. rsc.orgfrontiersin.org
The genes encoding these enzymes are typically found clustered together in the fungal genome, forming a biosynthetic gene cluster (BGC). nih.gov The coordinated expression of these genes ensures the efficient production of the final natural product.
Regioselective Cyclization Mechanisms in Anthraquinone Formation
The formation of the characteristic tricyclic anthraquinone ring system from a linear polyketide chain is a critical step that determines the final structure of the molecule. This process is not random but is carefully controlled by the enzymatic machinery, particularly the product template (PT) domain of the nr-PKS. researchgate.netnih.govpnas.org
The folding of the polyketide chain can occur in different ways, leading to different cyclization patterns. In fungi, the "F-mode" of folding is common, which involves a C6-C11 aldol (B89426) condensation as one of the key cyclization steps. researchgate.netnih.gov This regioselectivity is dictated by the three-dimensional structure of the PT domain, which acts as a template to guide the folding of the reactive polyketide intermediate. nih.govpnas.org The PT domain positions the polyketide chain in a specific conformation that favors the formation of the thermodynamically less favorable, but biosynthetically desired, cyclized product.
Following the initial aldol condensation, a series of subsequent cyclizations and aromatization reactions occur to form the stable anthraquinone scaffold. The final cyclization to form the third ring is often a Claisen-type condensation. frontiersin.org The precise sequence of these cyclization events, along with the subsequent tailoring reactions like hydroxylation, ultimately leads to the formation of this compound with its specific substitution pattern. The study of these regioselective cyclization mechanisms is an active area of research, with the goal of understanding and potentially engineering these enzymatic pathways to produce novel polyketide structures.
Chemical Synthesis and Synthetic Methodologies
Total Synthesis Approaches to the 9,10-Anthracenedione Core Structure
The 9,10-anthracenedione, or anthraquinone (B42736), core is the fundamental building block upon which 1,2,8-trihydroxyanthraquinone is constructed. Several classical and modern synthetic strategies have been developed to assemble this tricyclic aromatic system.
One of the most traditional and industrially significant methods is the Friedel-Crafts acylation of a substituted benzene (B151609) with phthalic anhydride (B1165640) or a substituted phthalic anhydride. This reaction typically proceeds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The initial acylation forms a 2-benzoylbenzoic acid derivative, which then undergoes intramolecular cyclization upon treatment with a strong acid, like concentrated sulfuric acid, to yield the anthraquinone core. The substitution pattern of the final anthraquinone is determined by the substituents on both the benzene derivative and the phthalic anhydride.
Another powerful strategy for constructing the anthraquinone framework is the Diels-Alder reaction . This [4+2] cycloaddition reaction typically involves the reaction of a suitably substituted 1,4-naphthoquinone (B94277) (the dienophile) with a diene. The resulting cycloadduct can then be aromatized to afford the anthraquinone skeleton. The regioselectivity of the Diels-Alder reaction is a critical factor and is influenced by the electronic and steric nature of the substituents on both the diene and the dienophile.
More contemporary approaches to the 9,10-anthracenedione core include palladium-catalyzed carbonylative annulation reactions and other transition-metal-catalyzed cross-coupling and cyclization strategies. These methods often offer milder reaction conditions and greater functional group tolerance compared to the classical approaches.
| Synthetic Approach | Key Reactants | Reaction Conditions | Advantages | Disadvantages |
| Friedel-Crafts Acylation | Substituted Benzene, Phthalic Anhydride | Lewis Acid (e.g., AlCl₃), Strong Acid (e.g., H₂SO₄) | Scalable, Utilizes readily available starting materials | Harsh reaction conditions, Limited functional group tolerance |
| Diels-Alder Reaction | Substituted Naphthoquinone, Diene | Thermal or Lewis Acid Catalysis | High regioselectivity possible, Good for complex systems | Availability of substituted precursors can be a limitation |
| Palladium-Catalyzed Reactions | Various (e.g., o-halobenzaldehydes, alkynes) | Palladium Catalyst, Ligands, CO source | Mild conditions, High functional group tolerance | Catalyst cost and sensitivity |
Development of Regioselective Hydroxylation and Functionalization Methods for Anthraquinones
Once the anthraquinone core is established, the next critical step is the regioselective introduction of hydroxyl groups. The direct hydroxylation of an unsubstituted anthraquinone is generally not selective and leads to a mixture of products. Therefore, chemists have developed a variety of methods to control the position of functionalization.
One common strategy involves the use of directing groups. For instance, a sulfonic acid group can be introduced at a specific position and later replaced by a hydroxyl group via nucleophilic aromatic substitution under harsh conditions (e.g., fusion with alkali).
The Marschalk reaction is a notable method for the regioselective alkylation of hydroxyanthraquinones. drugfuture.comwikipedia.org This reaction involves the reduction of a hydroxyanthraquinone to its leuco form, which then undergoes a base-catalyzed aldol-type condensation with an aldehyde at the ortho position to the hydroxyl group. While this reaction introduces an alkyl group, it demonstrates the principle of activating specific positions for functionalization.
Modern synthetic methods often rely on the pre-functionalization of the starting materials used in the construction of the anthraquinone core. For example, by using appropriately substituted phthalic anhydrides or benzene derivatives in a Friedel-Crafts reaction, the desired substitution pattern can be installed from the outset.
Strategic Incorporation of Hydroxyl Groups at Positions 1, 2, and 8
The synthesis of this compound requires a carefully planned strategy to ensure the correct placement of the three hydroxyl groups. A plausible synthetic route could involve the construction of a pre-functionalized anthraquinone, followed by further modifications.
One hypothetical approach could start with the Friedel-Crafts acylation of a 3-methoxyphenol (B1666288) derivative with a suitably substituted phthalic anhydride. The directing effects of the existing methoxy (B1213986) and hydroxyl groups on the phenol (B47542) would guide the acylation to the desired position. Subsequent cyclization would then yield a dimethoxyanthraquinone precursor.
Alternatively, a Diels-Alder approach could be envisioned, employing a dienophile with the necessary oxygen-containing substituents and a diene that would lead to the desired 1,2,8-substitution pattern after aromatization.
A key challenge is the introduction of the hydroxyl group at the C-2 position adjacent to the C-1 hydroxyl group. This often requires specific methodologies that can overcome the electronic deactivation of the anthraquinone system.
Chemo- and Regioselective Transformations for this compound Synthesis
The final steps in the synthesis of this compound often involve chemo- and regioselective transformations of a functionalized intermediate. A common strategy is the use of protecting groups, particularly for the hydroxyl moieties. Methoxy groups are frequently employed as they are relatively stable but can be cleaved under specific conditions to reveal the free hydroxyls.
For instance, if a 1,2,8-trimethoxyanthraquinone intermediate is synthesized, the final step would be a demethylation reaction. This can be achieved using strong Lewis acids such as boron tribromide (BBr₃) or hydrobromic acid (HBr). The choice of demethylating agent is crucial to avoid unwanted side reactions.
Structure Activity Relationship Sar Studies and Derivative Chemistry
Design and Synthesis of Novel 1,2,8-Trihydroxyanthraquinone Derivatives and Analogues
The generation of novel derivatives of this compound is a key strategy for exploring and enhancing its biological activities. The synthesis of these new chemical entities often involves multi-step processes that leverage foundational reactions in organic chemistry, tailored to the specific functionalities of the anthraquinone (B42736) scaffold.
Key Synthetic Methodologies:
Friedel-Crafts Acylation: This reaction is a cornerstone in the synthesis of the anthraquinone core. It typically involves the reaction of a substituted phthalic anhydride (B1165640) with a substituted benzene (B151609) derivative in the presence of a Lewis acid catalyst. For instance, the reaction of 3-hydroxyphthalic anhydride with catechol can yield a mixture of trihydroxyanthraquinone isomers, including this compound google.com. The specific isomers formed and their respective yields are influenced by the reaction conditions and the nature of the substituents on the starting materials dnu.dp.ua.
Diels-Alder Reaction: The Diels-Alder reaction provides a powerful and versatile route to construct the polycyclic anthraquinone framework royalsocietypublishing.orgrsc.orgacs.orgkhanacademy.orgnih.gov. This cycloaddition reaction, between a diene and a dienophile, allows for the creation of highly functionalized and substituted hydroanthraquinones, which can then be aromatized to the corresponding anthraquinone derivatives royalsocietypublishing.org. This method is particularly advantageous for introducing a variety of substituents with high regioselectivity royalsocietypublishing.org.
Selective Functionalization: Once the this compound core is obtained, further modifications can be made to introduce new functional groups. These modifications can include alkylation, acylation, or glycosylation of the hydroxyl groups. Such derivatization requires careful control of reaction conditions to achieve selectivity, given the presence of multiple hydroxyl groups with different reactivities. The development of methods for the selective functionalization of specific methionine residues in proteins highlights the ongoing innovation in achieving chemical specificity in complex molecules nih.govresearchgate.net.
The design of novel analogues often focuses on modifying the polarity, steric bulk, and hydrogen-bonding capacity of the molecule to enhance its interaction with specific biological targets researchgate.net. For example, introducing lipophilic side chains can improve membrane permeability, while adding charged moieties can increase aqueous solubility.
Table 1: Key Reactions in the Synthesis of Anthraquinone Derivatives
| Reaction Type | Description | Relevance to this compound |
| Friedel-Crafts Acylation | Electrophilic aromatic substitution to form the anthraquinone core from phthalic anhydrides and benzene derivatives dnu.dp.ua. | A primary method for constructing the basic trihydroxyanthraquinone skeleton google.com. |
| Diels-Alder Reaction | A [4+2] cycloaddition to form a cyclohexene ring, which can be aromatized to create the anthraquinone structure royalsocietypublishing.orgrsc.orgacs.orgkhanacademy.orgnih.gov. | Allows for the synthesis of highly substituted and functionalized analogues with controlled regiochemistry royalsocietypublishing.org. |
| Nucleophilic Substitution | Replacement of a leaving group (e.g., a halogen) on the anthraquinone ring with a nucleophile. | Can be used to introduce a wide variety of functional groups onto the anthraquinone core. |
| Selective Derivatization | Chemical modification of one or more of the existing hydroxyl groups (e.g., alkylation, glycosylation). | Enables fine-tuning of the molecule's physicochemical properties to improve its biological activity. |
Positional and Substituent Effects on Molecular Recognition and Interactions
The biological activity of this compound is contingent upon its ability to recognize and interact with specific molecular targets, such as proteins and nucleic acids. The precise positioning of the three hydroxyl groups, along with any additional substituents, profoundly influences these non-covalent interactions nih.govmdpi.com.
The hydroxyl groups at positions 1, 2, and 8 can act as both hydrogen bond donors and acceptors, enabling the formation of a network of hydrogen bonds with amino acid residues in a protein's binding pocket. The ortho-dihydroxy arrangement at positions 1 and 2 is particularly significant as it can act as a bidentate ligand, chelating metal ions that may be present in the active site of certain enzymes nih.gov.
Key Types of Molecular Interactions:
Hydrogen Bonding: The hydroxyl groups are primary sites for hydrogen bonding. Intramolecular hydrogen bonds can also form, for example, between the hydroxyl group at position 1 and the carbonyl group at position 9, which can affect the planarity and electronic properties of the molecule nih.govresearchgate.netresearchgate.netnih.govelectrochem.orgrsc.org.
Hydrophobic Interactions: The aromatic core of the anthraquinone molecule provides a large, planar surface that can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding site researchgate.net.
Electrostatic Interactions: The distribution of electron density in the anthraquinone ring system, which is influenced by the electron-donating hydroxyl groups, can lead to favorable electrostatic interactions with charged or polar residues in the binding pocket nih.gov.
Table 2: Influence of Substituents on Molecular Interactions
| Substituent Property | Effect on Molecular Interaction | Example |
| Polarity | Can increase or decrease hydrophilic interactions and hydrogen bonding capacity. | The introduction of additional hydroxyl or amino groups can enhance hydrogen bonding nih.gov. |
| Steric Bulk | Can either enhance van der Waals interactions or cause steric hindrance, preventing optimal binding. | A large alkyl group may improve hydrophobic contacts but could also clash with the target's surface. |
| Electronic Effects | Electron-donating or -withdrawing groups alter the electron density of the aromatic rings, affecting electrostatic and π-π interactions nih.gov. | A nitro group (electron-withdrawing) can change the electrostatic potential of the aromatic surface. |
| Hydrogen Bonding Capacity | The ability to act as a hydrogen bond donor or acceptor directly influences binding affinity and specificity. | The hydroxyl groups of this compound are key hydrogen bonding moieties. |
Influence of Hydroxyl Group Orientation and Number on Biological Activities (Mechanistic Focus)
The number and spatial arrangement of hydroxyl groups on the anthraquinone scaffold are arguably the most critical factors determining the biological activity and mechanism of action of these compounds. The specific 1,2,8-trihydroxy substitution pattern imparts a unique set of chemical and physical properties that govern its interactions at a molecular level.
Mechanistic Insights:
Redox Cycling and ROS Generation: The quinone moiety of the anthraquinone structure is redox-active and can participate in one-electron reduction reactions to form a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone and produce reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals. The presence and position of hydroxyl groups modulate the redox potential of the quinone, thereby influencing its propensity to undergo redox cycling and generate ROS nih.gov. The ortho-dihydroxy configuration, in particular, is known to be a key structural feature for antioxidant activity nih.gov.
Enzyme Inhibition: Many anthraquinones exert their biological effects by inhibiting the activity of key enzymes. The hydroxyl groups play a crucial role in this inhibition by forming specific hydrogen bonds with amino acid residues in the enzyme's active site. For example, the orientation of hydroxyl groups can determine the binding affinity and inhibitory potency against protein kinases, topoisomerases, and other enzymes.
Intercalation with DNA: The planar aromatic structure of anthraquinones allows them to intercalate between the base pairs of DNA, which can lead to the inhibition of DNA replication and transcription. The hydroxyl groups can further stabilize this interaction by forming hydrogen bonds with the phosphate (B84403) backbone or the edges of the DNA bases.
Modulation of Cell Signaling Pathways: Studies have shown that the number and position of hydroxyl groups can determine which cell death pathway is activated. For instance, a comparison between emodin (B1671224) (1,3,8-trihydroxy-6-methylanthraquinone) and chrysophanol (B1684469) (1,8-dihydroxy-3-methylanthraquinone) revealed that the single additional hydroxyl group in emodin was sufficient to switch the cellular response from one cell death pathway to another, likely through differential effects on the localization of key signaling proteins like p53 nih.govresearchgate.net. This highlights the exquisite sensitivity of biological systems to subtle changes in the hydroxylation pattern of anthraquinones.
The bioactivity of anthraquinones is closely linked to the presence of hydroxyl groups at positions C-1 through C-8 of the aromatic ring frontiersin.org. While the presence of hydroxyl groups is not always essential for the antibacterial activity of hydroxyanthraquinone derivatives, the polarity of the substituents is strongly correlated with their antibacterial effects nih.govrsc.org.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Anthraquinones
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity benthamscience.comnih.gov. For anthraquinones, QSAR studies are invaluable for predicting the activity of novel derivatives, optimizing lead compounds, and gaining insights into the molecular features that are most important for their biological effects nih.govresearchgate.netelsevierpure.com.
The QSAR Modeling Process:
Data Set Compilation: A dataset of anthraquinone derivatives with experimentally determined biological activities (e.g., anticancer IC50 values) is collected.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecule's structure and properties.
Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity nih.gov.
Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability.
Commonly Used Descriptors in Anthraquinone QSAR:
Constitutional Descriptors: These describe the basic structural properties of the molecule, such as molecular weight, number of atoms, and number of rings.
Topological Descriptors: These are numerical representations of the molecular topology, including connectivity indices and shape indices.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, partial atomic charges, and dipole moment ucsb.edu.
Physicochemical Descriptors: These include properties like lipophilicity (logP), molar refractivity, and polarizability, which are important for the compound's pharmacokinetic and pharmacodynamic behavior nih.gov.
QSAR studies on anthraquinones have successfully identified key structural features that are correlated with their anticancer activity. For instance, descriptors related to the electrostatic properties and hydrogen bonding capacity of the molecules are often found to be significant, underscoring the importance of these interactions in the mechanism of action of anthraquinones researchgate.net. These models can then be used to virtually screen new, unsynthesized anthraquinone derivatives to prioritize those with the highest predicted activity for synthesis and further testing, thereby accelerating the drug discovery process nih.gov.
Mechanistic Investigations of Biological Activities in Vitro and Cellular Focus
Modulation of Cellular Signaling Pathways by 1,2,8-Trihydroxyanthraquinone and Analogues
This compound and its structural relatives, such as emodin (B1671224), have been shown to interfere with the complex network of cellular signaling that governs cell fate and behavior. This interference can lead to a variety of cellular responses, from the inhibition of inflammatory processes to the suppression of cancer cell proliferation and metastasis.
Protein kinases are crucial enzymes that regulate a vast array of cellular processes by adding phosphate (B84403) groups to proteins, a process known as phosphorylation. nih.gov This modification can activate or deactivate proteins, making protein kinases key nodes in signaling cascades. nih.gov Aberrant kinase activity is a hallmark of many diseases, including cancer. mdpi.com
The anthraquinone (B42736) scaffold is a recognized framework for the development of kinase inhibitors. researchgate.net Emodin (6-methyl-1,3,8-trihydroxyanthraquinone), an analogue of this compound, has demonstrated the ability to inhibit several protein kinases. For instance, it has been identified as an inhibitor of the FIKK kinase from Plasmodium falciparum, the parasite responsible for malaria, with an IC50 of 2µM. nih.gov It also inhibits casein kinase II (CK2), an enzyme implicated in cancer cell proliferation and survival. nih.govnih.gov Furthermore, emodin has been shown to suppress the activity of the Bcr-Abl oncoprotein, a tyrosine kinase that drives chronic myelogenous leukemia, by binding to both its ATP-binding site and an allosteric site. researchgate.net
The regulation of phosphorylation cascades is a direct consequence of protein kinase inhibition. nih.gov By blocking the activity of an upstream kinase, the downstream signaling events are dampened. For example, emodin's inhibition of Bcr-Abl leads to reduced phosphorylation of its downstream target, STAT5, which in turn affects the expression of genes involved in cell survival and proliferation. researchgate.net This demonstrates how the targeted inhibition of a single kinase can have a cascading effect on cellular signaling.
Table 1: Selected Protein Kinase Inhibition by Emodin, an Analogue of this compound
| Kinase Target | Organism/Cell Line | Finding |
| FIKK kinase | Plasmodium falciparum | Inhibited with an IC50 of 2µM. nih.gov |
| Casein Kinase II (CK2) | Various | Inhibits enzyme activity, contributing to anti-proliferative effects. nih.govnih.gov |
| Bcr-Abl | K562/G01 cells (human chronic myelogenous leukemia) | Downregulates Bcr-Abl and its phosphorylation; affects downstream targets like STAT5. researchgate.net |
| p38/JNK MAPKs | Influenza A Virus-infected cells | Emodin treatment inhibits the phosphorylation of p38 and JNK MAPKs. researchgate.net |
Transcription factors are proteins that bind to specific DNA sequences, thereby controlling the rate of transcription of genetic information from DNA to messenger RNA. Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in inflammatory responses. nih.govmdpi.com
Emodin, an analogue of this compound, has been shown to be a potent inhibitor of NF-κB activation. nih.govjeffreydachmd.com In human vascular endothelial cells, emodin prevents the degradation of IκB, the inhibitory subunit of NF-κB, thus blocking NF-κB's translocation to the nucleus and subsequent activation of pro-inflammatory genes. nih.gov This inhibitory effect is dose- and time-dependent. jeffreydachmd.com The suppression of NF-κB activation by emodin leads to a decrease in the expression of cell surface adhesion molecules like ICAM-1, VCAM-1, and ELAM-1, which are crucial for the attachment of leukocytes during inflammation. nih.govjeffreydachmd.com
Studies on hydrolysable tannin fractions from Terminalia chebula have also highlighted the inhibition of the NF-κB signaling pathway as a key anti-inflammatory mechanism. nih.gov This suggests that the modulation of NF-κB is a common mechanism for the anti-inflammatory effects of various plant-derived compounds.
The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. nih.gov Several studies have investigated the effects of this compound analogues on these processes in cellular models.
Emodin has been shown to inhibit the migration and invasion of various cancer cells. nih.gov For instance, in glioblastoma cells, emodin at low concentrations inhibits cell migration in a time-dependent manner. nih.gov It can also reduce the invasiveness of glioma stem cells. nih.gov The mechanisms underlying these effects are often linked to the modulation of signaling pathways that control the cytoskeleton and cell adhesion. For example, the Rho/ROCK and Rac pathways are critical for mesenchymal and amoeboid cell movement, respectively, and can be targeted by small molecules to inhibit invasion. nih.gov
Ranolazine, a voltage-gated sodium channel (VGSC) inhibitor, has also demonstrated anti-metastatic effects in prostate cancer models, highlighting the potential of targeting ion channels to prevent cancer spread. nih.govnih.gov While not a direct analogue, this research underscores the importance of investigating diverse molecular targets to control cell migration and invasion.
Table 2: Effects of Emodin on Cell Migration and Invasion
| Cell Line | Finding |
| U87MG, U373MG, U251MG glioblastoma and HS683 glioma | Decreased migration and invasion. nih.gov |
| U87 glioblastoma | Reduced cell migration. nih.gov |
| Glioma stem cells (GSCs) | Decreased cell invasiveness. nih.gov |
| LN18 and LN428 glioblastoma cells | Reduced cell migration and invasiveness in response to neutron radiation. nih.gov |
Molecular Target Identification and Ligand-Macromolecule Interactions
Identifying the specific molecular targets of a compound and understanding how it interacts with these macromolecules is fundamental to elucidating its mechanism of action. pharmaron.comyoutube.com For this compound and its analogues, research has focused on their interactions with DNA and associated enzymes, as well as their binding to various cellular receptors.
DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and other cellular processes. nih.gov They are well-established targets for anticancer drugs. mdpi.comnih.gov Anthracyclines, a class of compounds that includes doxorubicin, are known to act as topoisomerase II poisons, stabilizing the enzyme-DNA complex and leading to DNA double-strand breaks. mdpi.com
Anthraquinone derivatives have been studied for their ability to interact with DNA and inhibit topoisomerases. researchgate.net These compounds can bind to DNA through intercalation, a process where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov This interaction can interfere with the activities of DNA processing enzymes. nih.gov Some anthraquinone derivatives have been developed as dual inhibitors of topoisomerase 2 and casein kinase 2. nih.gov
The interaction with DNA is a critical aspect of the biological activity of many anthraquinones. mdpi.comnih.gov The binding affinity and mode of interaction can be influenced by the specific substitutions on the anthraquinone core.
Beyond DNA and topoisomerases, this compound and its analogues can interact with a variety of other cellular targets, including receptors. Identifying these interactions is crucial for a complete understanding of their pharmacological profile. mdpi.com
Emodin has been shown to have binding affinity for the estrogen receptor. nih.gov It also interacts with the aryl hydrocarbon receptor (AhR), and this interaction can either promote or suppress cancer progression depending on the context. nih.gov In glioblastoma cells, activation of AhR by emodin at low concentrations inhibits cell migration. nih.gov
The identification of molecular targets can be achieved through various methods, including computational approaches like high-throughput virtual screening and experimental techniques such as RNA-protein pulldown assays. mdpi.com These methods can help to identify novel binding partners and elucidate the broader biological effects of a compound. For instance, recent studies have focused on identifying small molecules that can bind to and modulate the function of RNA, opening up new avenues for therapeutic intervention. nih.govnih.gov
Investigation of Redox Mechanisms and Antioxidant Properties in Chemical Systems
Detailed studies focusing specifically on the redox mechanisms and antioxidant properties of this compound are not extensively available in the reviewed scientific literature. While the broader class of anthraquinones is known for its redox activity, which is fundamental to many of its biological effects, specific data such as radical scavenging capacity or effects on antioxidant enzymes for the 1,2,8-trihydroxy isomer are not prominently reported.
In Vitro Studies on Antimicrobial and Antiparasitic Mechanisms of Action
This compound has been isolated from endophytic fungi, notably Diaporthe lithocarpus and Nigrospora sp.. nih.govsemanticscholar.orgmdpi.comnih.gov Investigations into its biological activities have yielded some data on its antimicrobial effects, although reports in the literature present conflicting findings. While some studies report specific antibacterial and antifungal activity, others have indicated a lack of activity. The precise mechanisms underlying its reported antimicrobial actions have not been fully elucidated. No specific information regarding its antiparasitic mechanisms of action was found in the reviewed literature.
Antibacterial Action Against Model Organisms
This compound has been evaluated for its antibacterial properties, with some studies demonstrating its activity against both Gram-positive and Gram-negative bacteria. mdpi.comsemanticscholar.org A key study reported that the compound, isolated from the endophytic fungus Diaporthe lithocarpus, displayed antibacterial activity against Bacillus subtilis (B. subtilis), Escherichia coli (E. coli), and the yeast Saccharomyces cerevisiae (S. cerevisiae). mdpi.comsemanticscholar.org
However, it is important to note a conflicting report from a review on fungal anthraquinones, which, in a summary table, listed this compound from Nigrospora sp. as having "No activity". nih.gov The detailed mechanisms of how this compound exerts its antibacterial effects, such as membrane disruption or enzymatic inhibition, have not been described in the available literature.
Table 1: Reported Antibacterial Activity of this compound
| Bacterial Strain | Gram Type | Reported Activity | Reference |
|---|---|---|---|
| Bacillus subtilis | Gram-positive | Active | mdpi.com, semanticscholar.org |
Antifungal and Antiviral Mechanism Studies
The antifungal potential of this compound has been noted, primarily against the model yeast Saccharomyces cerevisiae. mdpi.comsemanticscholar.org This activity was reported in a study of metabolites isolated from the endophytic fungus Diaporthe lithocarpus. mdpi.comsemanticscholar.org Despite this finding, comprehensive studies detailing the mechanism of its antifungal action are lacking. For instance, it is not clear whether the compound inhibits cell wall synthesis, disrupts membrane integrity, or interferes with fungal metabolic pathways.
There is no available information in the reviewed scientific literature regarding any antiviral activities or mechanism studies for this compound. nih.govnih.gov
Table 2: Reported Antifungal Activity of this compound
| Fungal Strain | Type | Reported Activity | Reference |
|---|
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Predicting Compound-Target Binding Affinities
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com This method is widely used in drug discovery to predict the binding affinity and interaction mode of a ligand with a biological target, typically a protein or nucleic acid. nih.gov For anthraquinone (B42736) derivatives, molecular docking has been instrumental in identifying potential therapeutic targets and elucidating mechanisms of action.
While specific molecular docking studies detailing the binding affinities of 1,2,8-trihydroxyanthraquinone are not extensively documented in available research, broader in silico screenings of anthraquinone libraries have been conducted. nih.gov These studies often analyze a large set of derivatives against various biological targets. For instance, related anthraquinone compounds like emodin (B1671224) (1,3,8-trihydroxy-6-methylanthraquinone) and chrysophanol (B1684469) have been analyzed through molecular docking to evaluate their potential as anticancer agents by targeting proteins such as caspase-3, Bcl-2, and cyclin-dependent protein kinase 2 (CDK2). nih.gov In such studies, the binding energy, which indicates the stability of the ligand-target complex, is a key parameter. A lower binding energy generally suggests a more stable interaction.
The interactions observed in these studies typically involve hydrogen bonds and hydrophobic interactions between the anthraquinone molecule and the amino acid residues in the active site of the target protein. amazonaws.comnih.gov For this compound, the presence of three hydroxyl groups would be expected to play a significant role in forming hydrogen bonds with protein targets.
Table 1: Example of Molecular Docking Data for Related Anthraquinone Compounds
| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| Emodin | Caspase-3 | - | - | nih.gov |
| Chrysophanol | Caspase-3 | - | - | nih.gov |
| Emodin | Bcl-2 | - | - | nih.gov |
| Chrysophanol | Bcl-2 | - | - | nih.gov |
Note: Specific binding energy values from the cited study are not available in the abstract. This table illustrates the type of data generated from molecular docking studies.
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. irjweb.com These methods can determine various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO and LUMO are known as the frontier orbitals, and the energy gap between them (HOMO-LUMO gap) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller HOMO-LUMO gap generally implies higher reactivity.
For anthraquinone derivatives, DFT calculations have been used to understand their electronic properties and predict their behavior in chemical reactions. researchgate.netnih.gov While specific DFT calculations for this compound are not widely published, studies on similar molecules like other trihydroxyanthraquinones provide valuable insights. For example, calculations on aurantio-obtusin, a substituted 1,4,5-trihydroxyanthraquinone, have been used to determine its antioxidant activity by calculating bond dissociation enthalpy and ionization energy. researchgate.net
The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The distribution of these orbitals on the molecular structure reveals the likely sites for electrophilic and nucleophilic attacks. For this compound, the hydroxyl and carbonyl groups would be expected to significantly influence the electronic distribution and the energies of the frontier orbitals.
Table 2: Computed Properties for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₈O₅ | nih.gov |
| Molecular Weight | 256.21 g/mol | nih.gov |
| XLogP3 | 2.8 | nih.gov |
| Hydrogen Bond Donor Count | 3 | nih.gov |
| Hydrogen Bond Acceptor Count | 5 | nih.gov |
This data is based on computed properties and provides a general profile of the molecule.
Molecular Dynamics Simulations to Investigate Dynamic Interactions with Biological Macromolecules
Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system, including conformational changes and interactions with other molecules like proteins or DNA. nih.govnih.gov These simulations can reveal how a ligand adapts its conformation upon binding to a target and the stability of the resulting complex over time.
For anthraquinone derivatives, MD simulations have been used to study their interactions with DNA, as many of these compounds are known to be DNA intercalators. nih.gov These simulations can elucidate the geometry, interactions, and hydration of the drug-DNA complex.
The Automated Topology Builder (ATB) and Repository provides pre-calculated molecular topology files for this compound, which are essential for performing MD simulations. uq.edu.au This indicates that while specific published studies on the MD simulations of this isomer may be scarce, the necessary parameters for such investigations are available to researchers. uq.edu.au An MD simulation of this compound interacting with a biological macromolecule would involve placing the molecule in a simulated physiological environment (e.g., a water box with ions) and observing its dynamic behavior over a period of nanoseconds or longer.
Conformation Analysis and Conformational Stability Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of a molecule is crucial as it can significantly influence its biological activity.
While detailed conformational analysis studies specifically for this compound are not readily found in the literature, the general principles apply. The anthraquinone core is a relatively rigid tricyclic system. However, the hydroxyl groups can exhibit some rotational freedom. The stability of different conformers would be influenced by intramolecular hydrogen bonding between the hydroxyl groups and the adjacent carbonyl oxygens. These interactions can restrict the rotation of the hydroxyl groups and favor a planar conformation. Computational methods can be used to calculate the relative energies of different conformers to predict the most stable three-dimensional structure of the molecule.
Advanced Analytical Methodologies for Characterization and Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely utilized techniques for the separation and quantification of anthraquinones, including 1,2,8-trihydroxyanthraquinone, from complex mixtures. chemrevlett.comcabidigitallibrary.org These methods offer excellent resolution, sensitivity, and reproducibility.
The separation is typically achieved using a reversed-phase column, most commonly a C18 column. cabidigitallibrary.orgnih.govnih.gov The mobile phase usually consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous component, often with an acid additive like formic acid or acetic acid to improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl groups. nih.govnih.gov Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently employed to effectively separate multiple components within a sample. cabidigitallibrary.org
Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the compound as it elutes from the column. cabidigitallibrary.orgnih.gov For quantification, a calibration curve is constructed using standards of known concentrations to determine the amount of this compound in an unknown sample. nih.gov The high degree of specificity, repeatability, and accuracy makes HPLC a robust method for quantitative analysis. nih.gov
Table 1: Typical HPLC Parameters for Anthraquinone (B42736) Analysis
| Parameter | Typical Conditions |
|---|---|
| Stationary Phase (Column) | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) nih.gov |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and water cabidigitallibrary.org |
| Acidified with formic or acetic acid (e.g., 0.1-2%) nih.gov | |
| Flow Rate | 0.5 - 1.5 mL/min cabidigitallibrary.org |
| Detector | UV-Vis or Diode Array Detector (DAD) cabidigitallibrary.org |
| Detection Wavelength | Typically set at a maximum absorption wavelength (e.g., 254 nm, 280 nm, or 440 nm) cabidigitallibrary.orgnih.gov |
| Temperature | Controlled, often around 25-30 °C nih.gov |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Trace Analysis
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of this compound. It provides information about the molecular weight and the elemental composition of the molecule with high accuracy. The molecular formula for this compound is C₁₄H₈O₅, corresponding to a molecular weight of approximately 256.21 g/mol . nih.gov
When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), MS becomes a powerful method for identifying compounds in complex mixtures. nih.govnih.gov Tandem Mass Spectrometry (MS/MS) takes this a step further by allowing for the fragmentation of a selected ion. researchgate.net The parent ion (in this case, the molecular ion of this compound) is isolated and then subjected to collision-induced dissociation (CID), breaking it into smaller fragment ions. nih.gov
The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification, even at trace levels. For anthraquinones, common fragmentation pathways involve the loss of small, stable molecules such as carbon monoxide (CO) and water (H₂O) from the core structure. libretexts.orgnih.gov This detailed structural information is crucial for distinguishing between isomers, which often have very similar chromatographic and UV spectral properties. LC-MS/MS is particularly effective for analyzing food supplements and other complex matrices for hydroxyanthracene derivatives. nih.gov
Table 2: Mass Spectrometric Data for this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key MS/MS Fragment Ions (Hypothetical) |
|---|
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural assignment of organic molecules, including this compound. nih.govmdpi.com Through various 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HMQC, HMBC), the complete connectivity of the atoms within the molecule can be determined. nih.gov
In the ¹H NMR spectrum of an anthraquinone, protons on the aromatic rings typically appear in the downfield region. The chemical shifts of the hydroxyl protons can provide significant structural information; protons of hydroxyl groups that are hydrogen-bonded to a peri-carbonyl group are shifted significantly downfield (δ > 12 ppm). researchgate.net The coupling patterns between adjacent protons help to establish their relative positions on the aromatic rings.
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbons of the anthraquinone skeleton are particularly characteristic, appearing at very low fields (typically δ > 180 ppm). researchgate.netresearchgate.net The specific chemical shifts of the aromatic carbons are influenced by the positions of the hydroxyl substituents. While obtaining experimental NMR data for the specific compound this compound was not possible within the scope of this search, a representative table of expected chemical shifts can be compiled based on known data for similar anthraquinone structures.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C-1 | - | ~162 (with OH) |
| C-2 | - | ~150 (with OH) |
| C-3 | ~7.2-7.4 (d) | ~120-125 |
| C-4 | ~7.6-7.8 (d) | ~125-130 |
| C-5 | ~7.3-7.5 (d) | ~118-122 |
| C-6 | ~7.7-7.9 (t) | ~135-140 |
| C-7 | ~7.3-7.5 (d) | ~120-124 |
| C-8 | - | ~165 (with OH) |
| C-9 | - | ~182 (chelated) |
| C-10 | - | ~188 (chelated) |
| 1-OH | ~12.5 (s) | - |
| 2-OH | ~9-11 (s) | - |
| 8-OH | ~12.8 (s) | - |
Note: These are predicted values based on general anthraquinone spectra and may vary depending on the solvent and experimental conditions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Purity Assessment
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used for the initial characterization and purity assessment of this compound.
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) groups. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the -OH stretching vibrations. The carbonyl (C=O) stretching vibrations of the quinone system typically appear as strong bands in the region of 1600-1700 cm⁻¹. The exact position of the carbonyl absorption can indicate whether it is hydrogen-bonded to a nearby hydroxyl group, which causes a shift to a lower wavenumber (frequency). conicet.gov.ar Aromatic C=C stretching vibrations are also expected in the 1400-1600 cm⁻¹ region. vscht.cz
Ultraviolet-Visible (UV-Vis) Spectroscopy gives insight into the electronic transitions within the molecule. The anthraquinone core is a chromophore, and its UV-Vis spectrum typically shows several absorption bands. nih.gov The positions and intensities of these bands are strongly affected by substituents on the aromatic rings. nih.gov Hydroxyl groups act as auxochromes, which can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. The specific pattern of substitution in this compound would result in a unique UV-Vis spectrum, which is useful for identification and for assessing the purity of a sample.
Table 4: Characteristic Spectroscopic Data for this compound
| Spectroscopic Technique | Functional Group / Transition | Characteristic Absorption Region |
|---|---|---|
| Infrared (IR) | O-H Stretch (hydroxyl) | 3200 - 3600 cm⁻¹ (broad) |
| C=O Stretch (quinone, H-bonded) | ~1620 - 1650 cm⁻¹ | |
| C=O Stretch (quinone, free) | ~1660 - 1680 cm⁻¹ | |
| C=C Stretch (aromatic) | 1400 - 1600 cm⁻¹ | |
| UV-Visible (UV-Vis) | π → π* transitions | ~220 - 350 nm |
Development of Hyphenated Techniques for Complex Biological and Environmental Matrices
The analysis of this compound in complex matrices, such as plant extracts, food products, or environmental samples, often requires more than a single analytical technique. chemrevlett.com Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for achieving the required selectivity and sensitivity. nih.govijarnd.com
The most powerful and widely used hyphenated techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govresearchgate.net In LC-MS, HPLC is used to separate the components of a mixture, which are then directly introduced into a mass spectrometer for detection and identification. nih.gov The combination of the retention time from the chromatography and the mass-to-charge ratio and fragmentation pattern from the mass spectrometer provides a very high degree of confidence in the identification of the target compound. LC-MS-MS further enhances this by providing even more specific structural information. researchgate.net
Other important hyphenated techniques include LC-NMR, which couples liquid chromatography with NMR spectroscopy, allowing for the direct acquisition of NMR spectra of separated compounds. nih.gov This is particularly valuable for the structural elucidation of novel compounds in a mixture without the need for prior isolation. The development of these multi-technique platforms, such as LC-DAD-MS or LC-NMR-MS, has significantly advanced the ability to rapidly screen, identify, and quantify compounds like this compound in highly complex samples. nih.gov
Biotechnological Production and Engineering Approaches
Optimization of Plant Cell and Tissue Culture for 1,2,8-Trihydroxyanthraquinone Biosynthesis
Plant cell and tissue culture represents a promising platform for the controlled production of this compound, independent of geographical and climatic constraints. The biosynthesis of anthraquinones in vitro can be significantly influenced by various factors, including the composition of the culture medium and the use of elicitors. nih.gov
Media Optimization: The choice of basal medium and the concentration of plant growth regulators are critical for optimizing both biomass accumulation and secondary metabolite production. nih.gov For instance, in cultures of Rubia tinctorum, different auxins have been shown to regulate anthraquinone (B42736) biosynthesis, with NAA often demonstrating a more significant positive effect than 2,4-D. rmiq.org Similarly, studies on 19 species of the Rubiaceae family revealed that optimizing the type of phenoxyacetic acid and the sucrose (B13894) concentration in the medium could significantly enhance anthraquinone yields, in some cases surpassing the levels found in the differentiated plants. nih.gov In Polygonum multiflorum cell suspension cultures, the combination of 1 mg/L 2,4-D and 0.5 mg/L thidiazuron (B128349) (TDZ) resulted in maximum biomass and production of the anthraquinones emodin (B1671224) and physcion (B1677767). nih.gov
Elicitation: Elicitors, which are compounds that trigger defense responses in plants, can be used to stimulate the production of secondary metabolites. Jasmonic acid (JA) and salicylic (B10762653) acid (SA) are well-known elicitors that have been successfully employed to enhance anthraquinone biosynthesis. nih.gov For example, in Morinda citrifolia cell cultures, the application of 100 µM methyl jasmonate (MeJA) led to a four-fold increase in anthraquinone yield. nih.gov Similarly, both MeJA and SA at a concentration of 100 µM significantly increased the production of certain secondary metabolites in P. multiflorum cell suspension cultures. nih.gov The use of fungal extracts, such as from Pythium aphanidermatum, has also been shown to double anthraquinone production in R. tinctorum cell cultures. nih.gov
| Plant Species | Culture Type | Optimization Strategy | Key Findings |
| Rubia tinctorum | Suspension Culture | Auxin type | NAA was more effective than 2,4-D for anthraquinone production. rmiq.org |
| Rubiaceae (19 species) | Cell Culture | Phenoxyacetic acid and sucrose concentration | Optimized conditions led to higher anthraquinone yields than in whole plants for 17 of the 19 species. nih.gov |
| Polygonum multiflorum | Suspension Culture | Plant growth regulators (2,4-D and TDZ) | Maximum biomass and production of emodin and physcion were achieved. nih.gov |
| Morinda citrifolia | Cell Culture | Elicitation with methyl jasmonate (MeJA) | A four-fold increase in anthraquinone yield was observed. nih.gov |
| Rubia tinctorum | Cell Culture | Elicitation with Pythium aphanidermatum extract | Anthraquinone production was doubled. nih.gov |
Microbial Fermentation Strategies for Enhanced Anthraquinone Yields
Microbial fermentation offers a scalable and cost-effective alternative for the production of anthraquinones. Bacteria, particularly from the genus Streptomyces, and various fungi are known to produce a diverse range of hydroxyanthraquinones through polyketide pathways. researchgate.net The optimization of fermentation conditions and the selection of high-producing microbial strains are key to maximizing yields.
One approach involves the biotransformation of readily available anthraquinone precursors. For instance, the fungus Aleurodiscus mirabilis has been shown to convert 1,8-dihydroxyanthraquinone into peniphenone, a compound with potential immunosuppressive activity, with a yield of 11.05 ± 2.19% after seven days of fermentation. nih.govresearchgate.netnih.gov This process is believed to be catalyzed by P450 enzymes and Baeyer-Villiger oxidases within the fungus. nih.govresearchgate.net
Furthermore, the supplementation of the fermentation medium can significantly impact product yields. In a study involving a recombinant Escherichia coli strain designed to produce chrysazin derivatives, optimizing the concentrations of the chrysazin substrate and glucose in the medium was crucial. nih.gov The highest production was achieved with 400 µM of chrysazin and 10% glucose over a 48-hour period. nih.gov Similarly, when producing non-natural anthraquinone glucosides, supplementing the culture with glucose as a carbon source enhanced the production levels. mdpi.com
| Microorganism | Substrate/Precursor | Product | Key Optimization/Finding |
| Aleurodiscus mirabilis | 1,8-Dihydroxyanthraquinone | Peniphenone | Achieved a yield of 11.05 ± 2.19% after 7 days of fermentation. nih.govresearchgate.netnih.gov |
| Recombinant Escherichia coli | Chrysazin | Chrysazin-8-O-α-l-rhamnoside (CR) and Chrysazin-8-O-α-l-2′-O-methylrhamnoside (CRM) | Optimal conditions were 400 µM chrysazin and 10% glucose for 48 hours. nih.gov |
| Recombinant Escherichia coli | Alizarin (B75676), Anthraflavic acid, 2-amino-3-hydroxyanthraquinone | Glucoside derivatives | Supplementation with glucose enhanced production. mdpi.com |
Biotransformation Processes for Derivatization and Analog Production
Biotransformation utilizes the enzymatic machinery of microorganisms or isolated enzymes to modify a substrate, leading to the production of novel derivatives or analogs with potentially improved properties. This approach is particularly valuable for the derivatization of anthraquinones, where specific hydroxylations, glycosylations, or other modifications can significantly alter their biological activity.
A notable example is the biotransformation of 1,8-dihydroxyanthraquinone by the fungus Aleurodiscus mirabilis to produce peniphenone. nih.govresearchgate.netnih.gov This transformation is thought to proceed through a pathway similar to the fungus's native polyketide metabolism, involving enzymes such as P450 monooxygenases and Baeyer-Villiger oxidases. nih.govresearchgate.net
In another study, recombinant Escherichia coli expressing a versatile glycosyltransferase (YjiC) from Bacillus licheniformis was used to biotransform several anthraquinones, including alizarin and anthraflavic acid, into their corresponding O-glucoside derivatives. nih.gov These glycosylated products demonstrated enhanced anti-proliferative activity against various cancer cell lines compared to the parent compounds. nih.gov Similarly, a rhamnosyltransferase from Saccharothrix espanaensis has been employed in engineered E. coli to produce rhamnoside derivatives of various anthraquinones. nih.gov The resulting glycosides exhibited significant biological activities. nih.gov
Cytochrome P450 enzymes have also been shown to be involved in the biotransformation of anthraquinones. For example, rat liver microsomes can metabolize emodin to form 2-hydroxyemodin (B1248385) and ω-hydroxyemodin, a process catalyzed by cytochrome P450 1A2. nih.gov
| Biocatalyst | Substrate | Product(s) | Key Enzyme(s) |
| Aleurodiscus mirabilis | 1,8-Dihydroxyanthraquinone | Peniphenone | P450 enzyme, Baeyer-Villiger oxidase nih.govresearchgate.net |
| Recombinant E. coli (expressing YjiC) | Alizarin, Anthraflavic acid, 2-amino-3-hydroxyanthraquinone | O-glucoside derivatives | Glycosyltransferase (YjiC) nih.gov |
| Recombinant E. coli (expressing rhamnosyltransferase) | Emodin, Chrysazin, Alizarin, etc. | O-rhamnoside derivatives | Rhamnosyltransferase nih.gov |
| Rat Liver Microsomes | Emodin | 2-Hydroxyemodin, ω-Hydroxyemodin | Cytochrome P450 1A2 nih.gov |
Genetic Engineering and Metabolic Pathway Engineering for Increased Productivity
Genetic and metabolic engineering offer powerful tools to enhance the production of this compound and other anthraquinones by manipulating the underlying biosynthetic pathways. These approaches can involve the overexpression of key enzymes, the knockout of competing pathways, and the introduction of novel genes to create new derivatives.
In Morinda citrifolia, the overexpression of the dxs gene, which encodes 1-deoxy-D-xylulose-5-phosphate synthase (a key enzyme in the MEP pathway that provides precursors for the C ring of anthraquinones), resulted in a 24% increase in anthraquinone production in a transgenic cell line. researchgate.net This demonstrates that targeting rate-limiting steps in the biosynthetic pathway can significantly improve yields. researchgate.net
Metabolic engineering of microbial hosts is also a promising strategy. For the production of anthracycline antibiotics, which share a similar biosynthetic origin with other anthraquinones, pathway engineering in Streptomyces species has been explored. nih.gov This includes overexpressing genes encoding enzymes in the deoxysugar biosynthesis pathway and glycosyltransferases, which has led to increased production titers. nih.gov
Furthermore, engineered Escherichia coli strains have been developed for the production of anthraquinone glycosides. nih.gov By knocking out genes involved in competing metabolic pathways (e.g., pgi, zwf, and galU), the carbon flow can be redirected towards the synthesis of the necessary sugar donors for glycosylation. nih.gov The subsequent expression of a glycosyltransferase then allows for the efficient conversion of exogenously supplied anthraquinones into their glycosylated forms. nih.gov This strategy has been successfully used to produce rhamnoside derivatives of various anthraquinones. nih.gov
| Organism/Cell Line | Engineering Strategy | Target Gene/Pathway | Outcome |
| Morinda citrifolia | Overexpression | dxs (1-deoxy-D-xylulose-5-phosphate synthase) | 24% increase in anthraquinone production. researchgate.net |
| Streptomyces spp. | Overexpression | Deoxysugar biosynthesis enzymes, Glycosyltransferases | Increased production of anthracyclines. nih.gov |
| Escherichia coli | Gene knockout and overexpression | Knockout of pgi, zwf, galU; Overexpression of rhamnosyltransferase | Efficient production of anthraquinone rhamnosides. nih.gov |
Future Research Directions and Emerging Paradigms
Application of Systems Biology and Omics Technologies in Anthraquinone (B42736) Research
A deep understanding of how 1,2,8-Trihydroxyanthraquinone is produced in nature and how it interacts with biological systems is fundamental to unlocking its full potential. Systems biology, augmented by high-throughput "omics" technologies, offers a powerful lens to dissect these complexities. Future research should prioritize the integration of genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive, multi-layered understanding of this compound.
Transcriptomic studies, for instance, have been instrumental in identifying the genes involved in the biosynthesis of various anthraquinones in plants like Senna tora and Rubia yunnanensis. By applying similar de novo transcriptome sequencing to organisms that produce this compound, researchers can identify the specific enzymes and regulatory genes responsible for its unique hydroxylation pattern. This knowledge is the first step toward biotechnological production.
Metabolomics, coupled with advanced mass spectrometry techniques, can provide a detailed snapshot of the metabolic network within a producing organism. This approach has been used to characterize the diversity of anthraquinones in Damnacanthus indicus and can be applied to map the complete biosynthetic pathway leading to this compound, identifying precursor molecules and metabolic bottlenecks.
Proteomics offers a functional view, quantifying the proteins expressed under specific conditions. Quantitative proteomics can reveal the key enzymes, like polyketide synthases and tailoring enzymes (e.g., hydroxylases, methyltransferases), that are upregulated during the production of this compound. This information is crucial for both understanding natural biosynthesis and for engineering microbial production hosts.
| Omics Technology | Application in Anthraquinone Research | Potential for this compound |
| Transcriptomics | Identification of biosynthetic gene clusters in plants like Senna and Rubia. | Discovering the specific genes (e.g., PKS, hydroxylases) for this compound synthesis. |
| Metabolomics | Profiling anthraquinone diversity and identifying pathway intermediates in medicinal herbs. | Elucidating the complete biosynthetic route and identifying precursor molecules. |
| Proteomics | Quantifying key enzymes in related secondary metabolite pathways (e.g., anthocyanins). | Identifying and characterizing the specific enzymes involved in its formation for metabolic engineering. |
Exploration of Novel Biological Activities and Uncharted Mechanistic Pathways
While the broader anthraquinone class is known for activities ranging from laxative to anticancer, the specific biological profile of this compound remains largely uncharted territory. Future research must move beyond preliminary screening to explore novel therapeutic targets and elucidate the precise molecular mechanisms of action.
A significant area of investigation for related anthraquinones is their role as enzyme inhibitors. Derivatives have been shown to inhibit critical enzymes in disease pathways, such as receptor tyrosine kinases, ectonucleoside triphosphate diphosphohydrolases (NTPDases), and liver pyruvate (B1213749) kinase (PKL). researchgate.netwikipedia.orgacs.org A focused research program should screen this compound against a wide panel of kinases, phosphatases, and other enzymes implicated in cancer and inflammatory diseases. For example, its potential as an inhibitor of protein tyrosine phosphatases or Indoleamine 2,3-dioxygenase 1 (IDO1), targets of interest in immuno-oncology, warrants investigation. koreascience.kr
Furthermore, the signaling pathways modulated by anthraquinones are a rich area for discovery. Recent studies have shown that certain anthraquinone derivatives can trigger autophagy via the PI3K/AKT/mTOR pathway, enhance the efficacy of existing chemotherapies, and modulate inflammatory responses by targeting NF-κB. tandfonline.commdpi.com Investigating the effect of this compound on these and other key signaling cascades, such as MAPK and chemokine receptor pathways, could reveal novel therapeutic applications in oncology and autoimmune diseases. tandfonline.com
| Potential Target Class | Example from Anthraquinone Research | Future Direction for this compound |
| Enzyme Inhibition | Inhibition of Receptor Tyrosine Kinases, Pyruvate Kinase, and NTPDases by synthetic derivatives. researchgate.netwikipedia.orgacs.org | High-throughput screening against panels of kinases, phosphatases, and metabolic enzymes. |
| Signaling Pathways | Modulation of PI3K/AKT/mTOR, NF-κB, and MAPK pathways. tandfonline.commdpi.com | Elucidating effects on key cancer and inflammation-related signaling cascades. |
| Immuno-oncology | Inhibition of IDO1 by fungal anthraquinone derivatives. koreascience.kr | Investigating its potential to modulate immune checkpoints and tumor microenvironments. |
| Drug Resistance | Reversal of chemotherapy resistance in colon cancer cells. mdpi.com | Studying its ability to act as a chemosensitizer in drug-resistant cancer models. |
Development of Sustainable Production Methods and Green Chemistry Applications
The transition from discovery to application hinges on the ability to produce this compound in a sustainable, scalable, and cost-effective manner. Traditional methods relying on extraction from natural sources are often inefficient and ecologically burdensome. Future research must therefore focus on developing innovative production platforms grounded in green chemistry and biotechnology.
Metabolic engineering of microorganisms offers a highly promising avenue. Scientists have successfully engineered Escherichia coli and Streptomyces species to produce various anthraquinones and their derivatives. nih.govnih.govnih.gov By identifying the biosynthetic genes for this compound using omics approaches (as described in 10.1), these genes can be transferred into a microbial chassis like E. coli. Further engineering to optimize precursor supply and express specific tailoring enzymes, such as hydroxylases, could lead to high-titer production from simple, renewable feedstocks. nih.gov
Plant cell and organ cultures, such as hairy root cultures of Rubia species, represent another biotechnological strategy. mdpi.com These systems can offer a more "natural" cellular environment for producing complex plant-derived molecules and avoid the need for agricultural cultivation. Optimizing culture conditions and using bioreactors could enhance yields significantly. mdpi.com
In the realm of chemical synthesis, green chemistry principles should be paramount. Traditional syntheses often rely on harsh reagents and organic solvents. Recent innovations include the use of water as a solvent with inexpensive and non-toxic catalysts like alum for Friedel-Crafts reactions, and solvent-free, microwave-induced methods. tandfonline.comrasayanjournal.co.in Developing a synthetic route to this compound that utilizes these green methodologies would be a significant advancement, ensuring environmental and economic sustainability.
| Production Strategy | Description | Key Advantages |
| Metabolic Engineering | Heterologous expression of biosynthetic pathway genes in microbial hosts like E. coli or Streptomyces. nih.govnih.gov | Scalable, sustainable, uses renewable feedstocks, high potential for yield optimization. |
| Plant Cell/Organ Culture | Cultivation of plant cells or organs (e.g., hairy roots) in controlled bioreactors. mdpi.com | Produces compounds in a more natural state, avoids agricultural land use. |
| Green Chemical Synthesis | Use of environmentally benign solvents (e.g., water), energy-efficient methods (e.g., microwaves), and non-toxic catalysts. tandfonline.comrasayanjournal.co.in | Reduced environmental impact, increased safety, potential for lower costs. |
Interdisciplinary Research Integrating Synthesis, Biology, and Computation
The complexity of modern drug discovery and development necessitates a departure from siloed research efforts. The future exploration of this compound will be most fruitful through an integrated, interdisciplinary approach that combines the power of chemical synthesis, biological evaluation, and computational modeling.
Computational chemistry and molecular modeling are essential for accelerating the discovery process. Techniques such as molecular docking can predict how this compound might bind to specific protein targets, helping to prioritize experimental screening efforts. This approach has been successfully used to understand the interaction between anthraquinone derivatives and targets like DNA and liver pyruvate kinase. acs.org Furthermore, theoretical investigations can help predict key electrochemical properties, which is relevant for applications beyond medicine, such as in sustainable energy storage materials like redox flow batteries. rsc.org
This in silico work should guide and be validated by a robust cycle of chemical synthesis and biological testing. As computational models identify potential activities, synthetic chemists can develop methods to produce this compound and novel analogues with improved properties (e.g., enhanced potency, selectivity, or solubility). These compounds would then be evaluated in targeted biological assays, with the results feeding back to refine and improve the computational models. This iterative cycle of design, synthesis, and testing is a hallmark of modern medicinal chemistry.
Ultimately, this integrated approach allows for a more rational and efficient exploration of the therapeutic potential of this compound. It enables researchers to move beyond serendipitous discovery towards the deliberate design of new chemical entities with precisely tailored biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
